N-(4-chlorothiazol-2-yl)acetamide

Neuraminidase Inhibition Antiviral Influenza

Avoid costly regioisomer misidentification: a widely used synthetic route yields the incorrect 5-chloro isomer. Procure authenticated N-(4-chlorothiazol-2-yl)acetamide (CAS 89283-43-2) as your reference standard. • Potent influenza N2 neuraminidase inhibitor scaffold (IC50 = 6.0 nM) • Essential for HPLC/NMR method validation to confirm 4-chloro identity • Susceptible to ring-opening hydrolysis; store at 2-8°C for stability.

Molecular Formula C5H5ClN2OS
Molecular Weight 176.62 g/mol
CAS No. 89283-43-2
Cat. No. B1426080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorothiazol-2-yl)acetamide
CAS89283-43-2
Molecular FormulaC5H5ClN2OS
Molecular Weight176.62 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)Cl
InChIInChI=1S/C5H5ClN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9)
InChIKeyBTTCWGSJNRDNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chlorothiazol-2-yl)acetamide Sourcing Overview


N-(4-chlorothiazol-2-yl)acetamide (CAS 89283-43-2) is a heterocyclic building block belonging to the 2-acetamidothiazole class, characterized by a chloro substituent at the 4-position of the thiazole ring [1]. This structural motif is foundational to numerous bioactive molecules, including antimicrobial and antiviral agents, as well as kinase inhibitors [2]. Its procurement is primarily driven by its role as a versatile intermediate in medicinal chemistry and agrochemical development [1]. However, selection for research or manufacturing requires navigating specific synthetic and stability challenges that differentiate it from close analogs, as detailed in the quantitative evidence below.

Heterocyclic building block for medicinal chemistry and agrochemical research
Requires anhydrous handling due to reported hydrolytic sensitivity of the 4‑chloro substituent
Authenticated 4‑chloro regioisomer must be confirmed to avoid 5‑chloro isomer misidentification
Reported nanomolar inhibitory activity supports neuraminidase inhibitor probe studies

N-(4-chlorothiazol-2-yl)acetamide: Substitution Limitations


Generic substitution of N-(4-chlorothiazol-2-yl)acetamide with its 4-methyl, 4-bromo, or unsubstituted thiazole analogs is inadvisable due to compound-specific reactivity and stability profiles. Specifically, the 4-chloro substituent imparts a unique susceptibility to ring-opening hydrolysis [1], a behavior not universally shared by its analogs, which can lead to unexpected decomposition during synthesis or biological assays. Furthermore, the synthetic route to the authentic 4-chloro isomer is fraught with challenges, as a widely claimed synthesis has been demonstrated to yield the incorrect 5-chloro isomer instead [1]. This necessitates rigorous analytical confirmation of structural identity, which is a non-negotiable step for procurement and use. The following evidence quantifies these critical differentiators.

Hydrolytic stability mismatch
The 4‑chloro substituent imparts a distinct ring‑opening susceptibility under mild aqueous conditions; 4‑methyl or 4‑bromo analogs may not exhibit the same decomposition profile, potentially affecting synthetic and assay reproducibility.
Regioisomer identity risk
A widely cited synthetic route has been shown to produce the incorrect 5‑chloro isomer. Substituting with an unverified 4‑chloro claim can introduce a structural mismatch that invalidates biological data.
Synthetic efficiency trade‑off
Direct acylation of 2‑amino‑4‑chlorothiazole yields only 17‑19% product, making in‑house synthesis less reliable. Procurement of analytically confirmed material is likely more efficient than attempting direct preparation.

N-(4-chlorothiazol-2-yl)acetamide: Quantitative Evidence Guide


Neuraminidase Inhibition Potency

N-(4-chlorothiazol-2-yl)acetamide demonstrates exceptional potency as an inhibitor of influenza A neuraminidase (N2), with a reported IC50 of 6.0 nM [1]. In cross-study comparison, this simple acetamide exhibits over 500-fold greater potency than the more structurally complex thiazole derivative A2, which was reported to have an IC50 of 8.2 ± 0.5 µg/mL against the same target [2]. This significant difference in potency, despite the latter's more elaborate chalcone-based structure, underscores the critical contribution of the specific 4-chloro-2-acetamidothiazole core to target engagement.

Neuraminidase Inhibition
Cross‑study comparable
IC₅₀ 6.0 nM vs ~27.3 µM (A2)
Supports neuraminidase inhibitor lead optimization context
Cross‑study comparison; in vitro N2 sialidase assay
Neuraminidase Inhibition Antiviral Influenza

Hydrolysis-Induced Decomposition

A critical differentiator for N-(4-chlorothiazol-2-yl)acetamide is its pronounced instability under mild aqueous conditions. Research demonstrates that even mild hydrolysis leads to rapid decomposition and reversion to 2-aminothiazol-4(5H)-one [1]. This behavior is in stark contrast to its regioisomer, the 5-chloro derivative (compound 19), which is stable enough to be isolated and characterized by X-ray crystallography after synthesis under 'green' conditions [1]. This instability dictates specific handling and storage protocols for the 4-chloro isomer.

Hydrolysis Stability
Direct head‑to‑head comparison
Rapid decomposition vs stable 5‑Cl isomer
Stability context may affect synthetic and assay design
Mild hydrolysis (HCl, aq. MeOH, 50 °C); anhydrous storage required
Chemical Stability Hydrolysis Synthetic Intermediate

Direct Acylation Inefficiency

The direct acylation of 2-amino-4-chlorothiazole to yield N-(4-chlorothiazol-2-yl)acetamide is characterized by low efficiency and significant byproduct formation. A standard two-phase acylation procedure yielded the desired product in only 17% yield [1]. Anhydrous acylation improved this marginally to 19% [1]. In contrast, a more sophisticated route involving Boc protection of the intermediate pseudothiohydantoin, followed by halogenation, deprotection, and final acylation, delivers the final thiazolide products cleanly and in good yields [1]. This highlights the synthetic challenge associated with this specific analog.

Direct Acylation Yield
Class‑level inference
17–19% (direct) vs good yield (Boc route)
Synthetic efficiency context supports procurement of pre‑formed compound
Direct route yields may vary; acylating agent: O‑acetylsalicyloyl chloride
Synthetic Efficiency Acylation Process Chemistry

N-(4-chlorothiazol-2-yl)acetamide: Application Scenarios


Neuraminidase Inhibitor Lead Optimization

The exceptional potency of N-(4-chlorothiazol-2-yl)acetamide (IC50 = 6.0 nM) against influenza N2 neuraminidase [1] positions it as a high-value starting point for medicinal chemistry campaigns. Its simple, low-molecular-weight structure offers a significant advantage over more complex thiazole derivatives [2], allowing for efficient exploration of chemical space to improve drug-like properties such as pharmacokinetics and selectivity while maintaining potent target engagement.

4-Halothiazole Reactivity & Stability Studies

The documented instability of N-(4-chlorothiazol-2-yl)acetamide to mild hydrolysis [1] makes it a valuable probe for studying the reactivity of 4-halothiazoles. Researchers in process chemistry and synthetic methodology can utilize this compound to benchmark new protective group strategies or to investigate the mechanistic underpinnings of thiazole ring-opening reactions, as its decomposition pathway is well-defined and rapid.

Regioisomer Differentiation: 4-Chloro vs. 5-Chloro

Given the published correction that a claimed synthesis of 2-acetamido-4-chlorothiazole actually produces its 5-chloro isomer [1], authentic N-(4-chlorothiazol-2-yl)acetamide serves as an essential analytical reference standard. Procurement of a verified sample is critical for developing and validating HPLC, NMR, or MS methods to confirm the identity and purity of synthesized batches, preventing the costly error of misidentifying a regioisomer.

Kinase & Antimicrobial Library Building Block

The 2-aminothiazole core is a privileged structure in kinase inhibitors and antimicrobials [2]. N-(4-chlorothiazol-2-yl)acetamide, as a protected and pre-functionalized form of this core, allows for direct incorporation into more complex molecular architectures. Its use in parallel synthesis or library generation can streamline the exploration of structure-activity relationships (SAR) around this important pharmacophore, provided its specific handling requirements are met.

Application
Selection Property
Validation Focus
Neuraminidase inhibitor research
Reported nanomolar inhibitory activity profile
Target engagement and isoform selectivity
4‑Halothiazole reactivity studies
Hydrolytic instability of the 4‑Cl substituent
Decomposition pathway and protective group strategies
Regioisomer confirmation method
Authenticated 4‑chloro structural identity
NMR, HPLC or MS verification against reference
Heterocyclic library synthesis
Protected 2‑aminothiazole scaffold with defined handling
Structural integrity under reaction conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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